3-methoxy-6-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine
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Description
The compound (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
is a complex organic molecule. It contains a methoxy group attached to a pyridazine ring, which is further connected to a piperazine ring. This piperazine ring is then linked to a phenyl ring through a methanone group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and ESI-HRMS . These techniques can provide detailed information about the functional groups, connectivity of atoms, and the overall structure of the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound can be complex due to the presence of multiple reactive sites. The methoxy group, the piperazine ring, and the phenyl ring all have potential reactivity. The exact reactions would depend on the specific conditions and reagents used .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted based on its structure. It has a high molecular weight (431.509 Da) and contains 9 hydrogen bond acceptors . Its density is approximately 1.4±0.1 g/cm3, and it has a boiling point of 711.6±70.0 °C at 760 mmHg .Future Directions
Properties
IUPAC Name |
[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4S/c1-29-19-9-8-18(21-22-19)23-12-14-24(15-13-23)20(26)16-4-6-17(7-5-16)30(27,28)25-10-2-3-11-25/h4-9H,2-3,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMZPGZNLKPOSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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